![molecular formula C16H24N4O3S B2927647 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899994-03-7](/img/structure/B2927647.png)
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
Pyrazole derivatives, such as the one you mentioned, have been extensively studied in recent years due to their unique structure, which combines the properties of pyrazoles and tert-butyl groups. They are known to have a wide range of potential applications in scientific research .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . The specific reactions that your compound can undergo would depend on its exact structure and the conditions it’s exposed to.Scientific Research Applications
Synthesis and Structural Analysis
- Compounds involving tert-butyl and pyrazole moieties, such as tert-butyl 2-lithioisobutyrate in tetrahydrofuran (THF), exhibit unique formation behaviors, forming complexes with lithium tert-butoxide and lithium 3-methylpentan-3-olate in THF. These complexes are characterized by their tetrameric nature and remarkable stability above 273 K, which is significant for anionic polymerization applications (Kr̆íž et al., 1995).
Chemical Reactivity and Potential Applications
- Novel benzimidazole derivatives with tert-butyl and pyrazole units have been synthesized for potential antitumor applications, indicating the significance of these structural motifs in developing therapeutic agents. Certain compounds demonstrated high activity against various cancer cell lines, highlighting the therapeutic potential of such structures (Abonía et al., 2011).
- The study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one demonstrates the potential of tert-butyl and pyrazole containing compounds for synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).
Luminescence and Biological Activity
- Lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues, closely related to the query compound's structural motifs, show strong luminescence properties. These findings are crucial for developing luminescent markers and sensors in bioanalytical applications (Yuan et al., 2004).
Mechanism of Action
properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h10H,4-9H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBYAXPANHMFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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